molecular formula C32H46N2O8 B000054 Anthranoyllycoctonine CAS No. 22413-78-1

Anthranoyllycoctonine

Cat. No. B000054
CAS RN: 22413-78-1
M. Wt: 586.72 g/mol
InChI Key: NNDHDYDFEDRMGH-NZWBZCBHSA-N
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Description

Synthesis Analysis

The synthesis of Anthranoyllycoctonine-related compounds involves complex reactions and methodologies. For instance, Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates through cyclization reactions, indicating a potential methodology that could be adapted for Anthranoyllycoctonine synthesis (Bojinov & Grabchev, 2003).

Molecular Structure Analysis

The molecular structure of Anthranoyllycoctonine and its analogs provides insights into their chemical behavior and potential applications. Research on similar compounds, such as anthraquinone-based aryl-C-glycosides, highlights the role of molecular architecture in determining the compound's properties and reactivity (Anand et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of Anthranoyllycoctonine is influenced by its molecular structure. Studies on anthracene derivatives provide insights into the type of chemical reactions these compounds can undergo. For instance, the synthesis and characterization of di- and triorganotin(IV) complexes with 9-anthracenecarboxylic acid by Amini et al. (2007) reveal the structural diversity and reactivity of anthracene derivatives, which may be relevant to understanding Anthranoyllycoctonine's chemical reactions (Amini et al., 2007).

Physical Properties Analysis

The physical properties of Anthranoyllycoctonine, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. Studies on related compounds, like multi-anthracene assemblies, provide valuable information on how molecular structure affects physical properties (Yoshizawa & Klosterman, 2014).

Chemical Properties Analysis

The chemical properties of Anthranoyllycoctonine, including acidity, basicity, and reactivity towards other chemical species, are essential for its potential applications. The synthesis and solid-state structures of N-aryl anthranilic acid derivatives, as discussed by Mei et al. (2006), provide insights into the chemical properties of anthranilic acid derivatives, which could be analogous to those of Anthranoyllycoctonine (Mei et al., 2006).

Scientific Research Applications

1. Anthranoyllycoctonine in Traditional Chinese Medicine

Anthranoyllycoctonine, among other compounds, has been identified in the traditional Chinese medicine Aconitum leucostomum Worosch. This medicine is known for its broad spectrum of health effects but also for its narrow therapeutic window. Research focusing on the cardiotoxicity of compounds in Aconitum leucostomum Worosch, including anthranoyllycoctonine, indicates its potential toxicity to cardiomyocytes, suggesting a need for careful management in therapeutic applications to balance efficacy and safety (Nie, Wang, Ji, Zhao, & Zhao, 2017).

2. Anthranoyllycoctonine in Norditerpenoid Alkaloids Studies

Studies on norditerpenoid alkaloids from Delphinium species have identified anthranoyllycoctonine as a significant component. This research is crucial in understanding the toxicological profiles of these compounds, which are structurally related to other known neurotoxic alkaloids. The findings from these studies are essential for assessing the risk associated with the use of such compounds in various applications, including medicinal and agricultural sectors (Manners, Panter, Pfister, Ralphs, & James, 1998).

3. Anthranoyllycoctonine in Poisonous Larkspur Studies

Further investigations into the toxicity of compounds from low larkspur Delphinium nuttallianum have also included anthranoyllycoctonine. These studies provide insights into the toxicological mechanisms and potential risks associated with these natural compounds, emphasizing the importance of understanding both their therapeutic and toxic properties (Gardner, Manners, Panter, Lee, & Pfister, 2000).

properties

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3/t18-,19-,21+,22+,23-,24+,25-,26+,28?,29+,30-,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDHDYDFEDRMGH-CAEIVAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthranoyllycoctonine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
KD Welch, CA Stonecipher, BT Green, DR Gardner… - Toxicon, 2017 - Elsevier
Larkspurs (Delphinium spp.) are a serious toxic plant problem for cattle in western North America. There are two chemotypes of D. occidentale, a more toxic and a less toxic chemotype. …
Number of citations: 9 www.sciencedirect.com
J Nie, F Wang, T Ji, J Zhao, F Zhao - Journal of pharmaceutical and …, 2017 - Elsevier
… The cytotoxicity of these compounds was shown to be dose-dependent, with delvestidine (1) and anthranoyllycoctonine (4) being the two most toxic compounds to cardiomyocytes in …
Number of citations: 27 www.sciencedirect.com
S Suzgec, L Bitis, S Pirildar, H Ozcelik, J Zapp… - nek.istanbul.edu.tr
… (50:50 to 40:60)] ( 420 mg) were combined and rechromatographed ona SiO2 rotor with petroleum ether-CHClrMeOH mixtures to give lycoctonine (2) (3 mg), anthranoyllycoctonine (3) (…
Number of citations: 0 nek.istanbul.edu.tr
J Lu, HK Desai, SA Ross, HM Sayed… - Journal of Natural …, 1993 - ACS Publications
… of 8 was confirmed by its partial synthesis from anthranoyllycoctonine [3}· Ajanine [10} is the first norditerpenoid alkaloid bearing a 2hydroxy-2-methylbutyric acid ester group at C-14. …
Number of citations: 20 pubs.acs.org
B Zhao, SK Usmanova, A Yili, A Kawuli… - Chemistry of Natural …, 2015 - Springer
The new C 19 -norditerpenoid alkaloid sharwuphinine B (1) together with the three known alkaloids anthranoyllycoctonine (inulin) (2), delavaine A (3) and delavaine B (4) were isolated …
Number of citations: 10 link.springer.com
WB Cook, OA Beath - Journal of the American Chemical Society, 1952 - ACS Publications
… two crystalline alkaloids, lycoctonine and anthranoyllycoctonine plus smaller amounts of … ultraviolet absorptionspectra of lycoctonine, anthranoyllycoctonine and ajacine have been …
Number of citations: 15 pubs.acs.org
GD Manners, KE Panter, MH Ralphs… - Journal of Agricultural …, 1993 - ACS Publications
… The acute toxicity levels of methyllycaconitine and anthranoyllycoctonine were 31.8 and 365 mg/kg sc, respectively, in this study. This compares to an iv toxicity of 3.0-3.5 mg/kg for …
Number of citations: 70 pubs.acs.org
IA Bessonova, SA Saidkhodzhaeva… - Chemistry of Natural …, 1995 - Springer
… g) was crystallized from ethyl acetate-hexane to give anthranoyllycoctonine (0.28 g), mp 161-… This the first time that lappaconitine and anthranoyllycoctonine have been isolated from this …
Number of citations: 2 link.springer.com
LV Beshitaishvili, MN Sultankhodzhaev… - Chemistry of Natural …, 1981 - Springer
… -extracted fraction was chromatographed on a column of alumina, and elution with ether-methanol (i:i) gave 0.8 g of lycoctonine, and with methanol alone 0.9 g of anthranoyllycoctonine …
Number of citations: 4 link.springer.com
HK Desai, RH El Sofany… - Journal of natural products, 1990 - ACS Publications
… The13C-nmr spectrum, which showed signals characteristic of the above functional groups,compares well with those of anthranoyllycoctonine [4] (6), except for the absence of one …
Number of citations: 10 pubs.acs.org

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